molecular formula C8H7BrO2 B14064759 (I+/-R)-I+/--Bromobenzeneacetic acid CAS No. 60686-79-5

(I+/-R)-I+/--Bromobenzeneacetic acid

Cat. No.: B14064759
CAS No.: 60686-79-5
M. Wt: 215.04 g/mol
InChI Key: WAKFRZBXTKUFIW-SSDOTTSWSA-N
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Description

(I+/-R)-I+/–Bromobenzeneacetic acid is an organic compound that features a bromine atom attached to a benzene ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (I+/-R)-I+/–Bromobenzeneacetic acid typically involves the bromination of benzene followed by the introduction of an acetic acid group. One common method is the bromination of benzene using bromine in the presence of a catalyst such as iron(III) bromide. The resulting bromobenzene is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride in the presence of aluminum chloride to yield bromobenzeneacetic acid.

Industrial Production Methods

On an industrial scale, the production of (I+/-R)-I+/–Bromobenzeneacetic acid may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(I+/-R)-I+/–Bromobenzeneacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding benzeneacetic acid.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

    Oxidation: Formation of benzoic acid or benzophenone.

    Reduction: Formation of benzeneacetic acid.

    Substitution: Formation of various substituted benzeneacetic acids depending on the substituent introduced.

Scientific Research Applications

Chemistry

(I+/-R)-I+/–Bromobenzeneacetic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.

Biology

In biological research, (I+/-R)-I+/–Bromobenzeneacetic acid is used to study enzyme interactions and metabolic pathways. Its derivatives can serve as probes or inhibitors in biochemical assays.

Medicine

The compound and its derivatives have potential therapeutic applications. They are investigated for their anti-inflammatory, analgesic, and antimicrobial properties. The bromine atom’s presence can enhance the compound’s biological activity and selectivity.

Industry

In the industrial sector, (I+/-R)-I+/–Bromobenzeneacetic acid is used in the manufacture of dyes, polymers, and other specialty chemicals. Its versatility allows for its incorporation into various industrial processes.

Mechanism of Action

The mechanism of action of (I+/-R)-I+/–Bromobenzeneacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity. The acetic acid moiety can undergo ionization, facilitating interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzeneacetic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.

    Bromobenzene: Lacks the acetic acid moiety, limiting its applications in biological systems.

    Phenylacetic acid: Similar structure but without the bromine atom, leading to different chemical properties.

Uniqueness

(I+/-R)-I+/–Bromobenzeneacetic acid’s uniqueness lies in the presence of both the bromine atom and the acetic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

60686-79-5

Molecular Formula

C8H7BrO2

Molecular Weight

215.04 g/mol

IUPAC Name

(2R)-2-bromo-2-phenylacetic acid

InChI

InChI=1S/C8H7BrO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H,10,11)/t7-/m1/s1

InChI Key

WAKFRZBXTKUFIW-SSDOTTSWSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)O)Br

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)Br

Origin of Product

United States

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